molecular formula C15H14N6O2 B2625841 N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448056-85-6

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2625841
CAS No.: 1448056-85-6
M. Wt: 310.317
InChI Key: ZEKWGMDWSGDOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biological Activity

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a triazole ring and a methoxybenzyl group. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The triazole moiety can interact with metal ions or active sites of enzymes, leading to inhibition of their function.
  • Cell Membrane Permeability : The methoxybenzyl group may increase lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (μM) Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has moderate to high cytotoxicity against these cancer cell lines.

Enzyme Inhibition

The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. The IC50 values for related compounds suggest effective inhibition:

Compound IC50 Value (μM) Reference
Compound 12e0.090
Foretinib0.019

This highlights the potential of this compound as a therapeutic agent in oncology.

Case Studies

In a study evaluating the biological activity of triazolo-pyridazine derivatives, researchers found that certain compounds induced apoptosis in A549 cells in a dose-dependent manner. The total apoptosis rates observed were:

Concentration (μM) Apoptosis Rate (%)
3.7513.73
7.5024.87
15.0035.87

This suggests that this compound could effectively promote cell death in cancer cells through apoptotic pathways.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-23-13-5-3-2-4-11(13)8-17-15(22)12-6-7-14(20-19-12)21-10-16-9-18-21/h2-7,9-10H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWGMDWSGDOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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